molecular formula C8H14ClNO3 B2820526 (4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride CAS No. 2470279-43-5

(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride

Cat. No.: B2820526
CAS No.: 2470279-43-5
M. Wt: 207.65
InChI Key: OQVJLVHQQKLHTJ-HNJRQZNRSA-N
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Description

“(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2741429-91-2 . It has a molecular weight of 207.66 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of pyrrole derivatives, which this compound is a part of, has been widely studied. There are several methods for the synthesis of pyrroles, such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives have been extensively studied. For instance, the reaction of D-glucosamine and pyruvic acid has been found to be interesting for the synthesis of pyrrole-2-carboxylic acid .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 207.66 .

Scientific Research Applications

Synthesis and Chemical Transformation

Compounds within the pyrano[2,3-c]pyrrole family have been the subject of synthetic chemistry studies aimed at developing new methodologies for creating fused heterocyclic structures. For instance, a study by Vydzhak and Panchishin outlined a novel synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, emphasizing the versatility of these compounds in organic synthesis R. Vydzhak & S. Panchishin, 2008. This work highlights the compound's potential as intermediates in the synthesis of more complex heterocyclic compounds.

Potential Biological Activities

The structural framework of pyrano[2,3-b]pyridine and related derivatives has been investigated for their potential biological activities. Kumar and Mashelker synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, anticipating antihypertensive activity, which underscores the potential of this scaffold in drug discovery N. Kumar & Uday C. Mashelker, 2006.

Molecular Recognition and Water Clustering

The ability of pyrano[2,3-c]pyrrole derivatives to form specific molecular interactions has also been explored. For example, Verdejo, Gil-Ramírez, and Ballester demonstrated the use of calix[4]pyrrole receptors for the molecular recognition of aromatic N-oxides in water, leveraging hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions. This study not only showcases the potential of such compounds in sensing applications but also in understanding the fundamental aspects of molecular recognition in aqueous environments B. Verdejo, Guzmán Gil-Ramírez, & P. Ballester, 2009.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. Given the diverse nature of pyrrole derivatives, there is a significant potential for the development of new drugs and therapeutic agents .

Properties

IUPAC Name

(4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVJLVHQQKLHTJ-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(OC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(OC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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